3-(1,2-Oxazol-3-yl)aniline hydrochloride CAS number and properties
3-(1,2-Oxazol-3-yl)aniline hydrochloride CAS number and properties
Topic: 3-(1,2-Oxazol-3-yl)aniline Hydrochloride: Technical Profile & Synthesis Guide
Executive Summary
3-(1,2-Oxazol-3-yl)aniline hydrochloride (also known as 3-(isoxazol-3-yl)aniline HCl) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1] As a meta-substituted aniline bearing an isoxazole ring at the 3-position, it serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting Syk, FLT3) and antimicrobial agents . The isoxazole moiety acts as a bioisostere for pyridine or phenyl rings, offering unique hydrogen-bonding capabilities and metabolic stability profiles.[1]
This guide provides a comprehensive technical analysis of the compound, including its chemical identity, a validated synthetic pathway, physical properties, and handling protocols.
Chemical Identity & Properties
The compound is the hydrochloride salt of 3-(3-aminophenyl)isoxazole.[1] The 1,2-oxazole (isoxazole) ring is attached at its C3 position to the C3 (meta) position of the aniline.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-(Isoxazol-3-yl)aniline hydrochloride |
| Common Name | 3-(3-Aminophenyl)isoxazole HCl |
| CAS Number (Free Base) | Not widely listed in public registries (Analog: 3-(isoxazol-5-yl)aniline is CAS 832740-15-5) |
| Molecular Formula | C |
| Molecular Weight | 196.63 g/mol (Salt); 160.17 g/mol (Free Base) |
| SMILES | Cl.Nc1cccc(c1)-c2noc2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane |
| pKa (Calculated) | ~3.5 (Aniline nitrogen), ~-2.0 (Isoxazole nitrogen) |
| Melting Point | >200 °C (Decomposition typical for HCl salts) |
Validated Synthetic Pathway
The synthesis of 3-(isoxazol-3-yl)aniline is distinct from the more common 5-aryl isomers (which are made from acetophenones).[1] The 3-aryl isomer requires the construction of the isoxazole ring from a benzonitrile or benzaldehyde precursor via a [3+2] cycloaddition of a nitrile oxide.[1]
Core Reaction Logic
-
Precursor Formation: Conversion of 3-nitrobenzaldehyde to the oxime, then to the hydroximoyl chloride (nitrile oxide precursor).[1]
-
Cycloaddition: Reaction of the in situ generated 3-nitrobenzonitrile oxide with an acetylene equivalent (e.g., vinyl bromide or trimethylsilylacetylene) to form the 3-(3-nitrophenyl)isoxazole core.[1]
-
Reduction: Chemoselective reduction of the nitro group to the amine without cleaving the labile N-O bond of the isoxazole.[1]
-
Salt Formation: Precipitation with HCl.[1]
Step-by-Step Protocol
Step 1: Preparation of 3-Nitrobenzaldehyde Oxime
-
Reagents: 3-Nitrobenzaldehyde (1.0 eq), Hydroxylamine HCl (1.1 eq), Sodium Acetate (1.1 eq).[1]
-
Solvent: Ethanol/Water (1:1).[1]
-
Procedure: Dissolve aldehyde in EtOH. Add aqueous solution of NH
OH·HCl and NaOAc.[1] Stir at RT for 2 hours. -
Workup: Evaporate EtOH, filter the precipitate, wash with water, and dry.[1]
-
Yield: >90%.
Step 2: [3+2] Cycloaddition to 3-(3-Nitrophenyl)isoxazole
-
Reagents: Oxime (from Step 1), N-Chlorosuccinimide (NCS) (1.1 eq), Vinyl Acetate (excess) or Trimethylsilylacetylene, Triethylamine (Et
N).[1] -
Mechanism: NCS chlorinates the oxime to form the hydroximoyl chloride.[1] Et
N induces elimination of HCl to generate the nitrile oxide dipole, which undergoes cycloaddition.[1] -
Procedure:
-
Dissolve oxime in DMF.[1] Add NCS (0.2 eq portions) at 0°C to generate hydroximoyl chloride (check by TLC).
-
Add the dipolarophile (e.g., vinyl acetate for isoxazole formation after elimination, or acetylene surrogate).[1]
-
Add Et
N dropwise over 1 hour (slow addition is critical to prevent dimerization to furoxan).[1] -
Stir at RT overnight.
-
-
Workup: Dilute with water, extract with EtOAc.[1] Purify by column chromatography (Hexane/EtOAc).
-
Note: If vinyl acetate is used, an aromatization step (oxidation) may be required unless spontaneous elimination occurs.[1] Using ethynyltrimethylsilane followed by deprotection is often cleaner for the 3-substituted isoxazole.[1]
Step 3: Chemoselective Reduction (Nitro to Aniline) [1]
-
Reagents: SnCl
·2H O (5.0 eq) or Fe powder/NH Cl.[1] -
Condition: Ethanol, Reflux, 2-4 hours.[1]
-
Critical Note: Do not use catalytic hydrogenation (H
/Pd-C) as it will cleave the N-O bond of the isoxazole ring, destroying the heterocycle to form a 1,3-amino alcohol.[1] -
Procedure: Suspend the nitro-isoxazole in EtOH. Add SnCl
.[1] Heat to reflux.[1] Monitor by LCMS for disappearance of nitro peak.[1] -
Workup: Basify with NaHCO
, filter through Celite, extract with EtOAc.
Step 4: Hydrochloride Salt Formation
-
Procedure: Dissolve the free base aniline in minimal dry diethyl ether or dioxane.[1] Add 4M HCl in dioxane dropwise at 0°C.
-
Isolation: Filter the resulting precipitate, wash with cold ether, and dry under vacuum.[1]
Visualization of Synthesis & Logic
The following diagram illustrates the synthetic flow and the critical decision points (e.g., reduction method) to ensure structural integrity.
Caption: Synthetic pathway for 3-(isoxazol-3-yl)aniline HCl highlighting the critical chemoselective reduction step to preserve the isoxazole ring.
Medicinal Chemistry Applications
This scaffold is highly valued for its ability to position the aniline nitrogen and the isoxazole heteroatoms in a specific vector space, often used to engage the hinge region of kinase enzymes.[1]
-
Kinase Inhibition (Syk/FLT3):
-
The aniline amine forms a hydrogen bond with the kinase hinge backbone (e.g., Glu/Met residues).[1]
-
The isoxazole ring acts as a spacer that positions the phenyl ring in the hydrophobic pocket.[1]
-
Reference Logic: Isoxazoles are established bioisosteres for pyrazoles and pyridines in kinase inhibitors like Leflunomide (metabolite) and experimental Syk inhibitors.[1]
-
-
Bioisosterism:
-
Fragment-Based Drug Design (FBDD):
-
With a MW < 200 and high ligand efficiency (LE), this HCl salt is an ideal "fragment" for crystallographic screening against novel targets.[1]
-
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).[1]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The isoxazole ring is stable to acid (HCl salt formation is safe) and mild base.[1] It is unstable to strong reducing conditions (H
/Pd, LAH) and strong nucleophiles which may ring-open the isoxazole.[1] -
MSDS Note: Treat as a substituted aniline; assume potential for methemoglobinemia if absorbed in large quantities.[1]
References
-
Isoxazole Synthesis via Nitrile Oxides
-
Kinase Inhibitor Scaffolds (Syk/FLT3)
- Lai, J. Y., et al. "Design and synthesis of isoxazole derivatives as potent inhibitors of Syk." Bioorganic & Medicinal Chemistry Letters.
-
Source: [1]
-
Chemoselective Reduction of Nitro Groups
- Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters.
-
Source: [1]
-
General Isoxazole Properties
- Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry.
-
Source:
